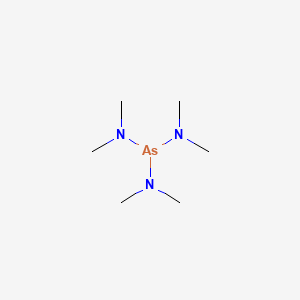
Tris(dimethylamino)arsin
Übersicht
Beschreibung
Tris(dimethylamino)arsine, with the chemical formula C₆H₁₈AsN₃, is an organoarsenic compound known for its unique properties and applications. It is a colorless liquid with a molecular weight of 207.1488 g/mol . This compound is primarily used in various scientific research fields due to its reactivity and ability to form complexes with other elements.
Wissenschaftliche Forschungsanwendungen
Tris(dimethylamino)arsine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Tris(dimethylamino)arsine is a complex organoarsenic compound
Mode of Action
This interaction can lead to changes in cellular processes, potentially leading to toxic effects .
Biochemical Pathways
Arsenic compounds are known to interfere with various biochemical pathways, including those involved in energy production, dna synthesis, and signal transduction .
Pharmacokinetics
It’s known that arsenic compounds can be absorbed through various routes, distributed throughout the body, metabolized, and excreted . These properties can significantly impact the bioavailability of the compound.
Result of Action
Arsenic compounds are known to cause a variety of effects, including oxidative stress, dna damage, and cell death . These effects can lead to various health problems, including cancer .
Action Environment
The action, efficacy, and stability of Tris(dimethylamino)arsine can be influenced by various environmental factors. For instance, it’s known to be air and moisture sensitive , which means its stability and efficacy can be affected by exposure to air and moisture. Furthermore, the compound’s action can also be influenced by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as Tris, can inhibit enzyme activity via chelation of metal ions . This suggests that Tris(dimethylamino)arsine may also interact with enzymes and other proteins in a similar manner.
Cellular Effects
Arsenic, a component of Tris(dimethylamino)arsine, is known to cause cell injury and death by multiple mechanisms, including interference with cellular respiration . It is possible that Tris(dimethylamino)arsine may have similar effects on cells.
Molecular Mechanism
A kinetic model describing the surface pyrolysis of Tris(dimethylamino)arsine on a GaAs(100) surface has been developed . This suggests that Tris(dimethylamino)arsine may interact with biomolecules at the molecular level, potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound has a certain enthalpy of vaporization and fusion , which could potentially influence its stability and degradation over time.
Metabolic Pathways
Arsenic, a component of Tris(dimethylamino)arsine, is known to interfere with the pyruvate oxidation pathway, the tricarboxylic acid cycle, and oxidative phosphorylation . It is possible that Tris(dimethylamino)arsine may have similar effects on metabolic pathways.
Transport and Distribution
It is known that small molecules can easily enter cells , suggesting that Tris(dimethylamino)arsine may be able to be transported and distributed within cells and tissues.
Subcellular Localization
Small molecules are often able to diffuse across cell membranes and localize to various subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(dimethylamino)arsine can be synthesized through several methods. One common approach involves the reaction of arsenic trichloride with dimethylamine in the presence of a base. The reaction typically proceeds as follows:
AsCl3+3HN(CH3)2→As(N(CH3)2)3+3HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of arsenic trichloride to tris(dimethylamino)arsine .
Industrial Production Methods
In industrial settings, the production of tris(dimethylamino)arsine often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(dimethylamino)arsine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: It can undergo substitution reactions where the dimethylamino groups are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or other nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce various organoarsenic compounds with different ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(trimethylsilyl)arsine
- Tris(trimethylgermyl)arsine
- Hexamethylarsenous triamide
Uniqueness
Tris(dimethylamino)arsine is unique due to its relatively lower toxicity compared to other arsenic compounds and its commercial availability. It serves as a safer alternative to more toxic arsenic precursors in various applications .
Eigenschaften
IUPAC Name |
N-[bis(dimethylamino)arsanyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18AsN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLGKGJRFUIAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[As](N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18AsN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984442 | |
| Record name | N,N,N',N',N'',N''-Hexamethylarsorous triamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-96-9 | |
| Record name | N,N,N′,N′,N′′,N′′-Hexamethylarsenous triamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6596-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenous triamide, hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N',N'',N''-Hexamethylarsorous triamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(dimethylamino)arsine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Ethoxy-4H-benzo[1,4]thiazin-3-one](/img/structure/B1606827.png)












